
2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one
Übersicht
Beschreibung
Chemical Identity and Structure The compound 2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one, also known as biopterin or ichthyopterin, is a naturally occurring pteridine derivative. Its IUPAC name specifies the pteridin-4-one core substituted with an amino group at position 2 and a 1,2-dihydroxypropyl side chain at position 6 . The absolute stereochemistry of the dihydroxypropyl group is critical; in its bioactive form, the side chain adopts the (1R,2S) configuration, as seen in (6R)-5,6,7,8-tetrahydrobiopterin (BH4), a cofactor for aromatic amino acid hydroxylases .
Vorbereitungsmethoden
Synthetic Strategy Overview
The synthesis of biopterin typically involves multi-step organic transformations starting from carbohydrate derivatives and aminopyrimidine precursors. The key challenges include:
- Obtaining the correct stereochemistry (L-erythro form).
- Efficient formation of the pteridine ring system.
- Avoiding side reactions such as elimination of hydroxyl groups.
- Achieving high purity and yield suitable for pharmaceutical applications.
Preparation from L-Rhamnose Derivatives via 5-Deoxy-L-Arabinose Intermediate
A well-documented industrially scalable process begins with L-rhamnose diethyl dithioacetal, which is converted into 5-deoxy-L-arabinose, a crucial intermediate for biopterin synthesis.
Formation of Dithioacetal Intermediate:
L-rhamnose monohydrate is reacted with 1,3-propanedithiol in acidic conditions (37% HCl) under strong stirring, yielding the dithioacetal intermediate as an off-white solid with a 95% yield after vacuum drying at 40°C for 16 hours.Conversion to Acetylated Phenylhydrazone:
The reducing sugar intermediate is treated sequentially with phenylhydrazine and acetic anhydride to form the acetylated phenylhydrazone derivative.Condensation with 6-Hydroxy-2,4,5-triaminopyrimidine:
This step forms an adduct that is immediately oxidized to acetylated biopterin without isolation, facilitating a streamlined process.Solvent and Temperature Conditions:
The reactions are carried out in polar aprotic solvents such as dimethylacetamide or dimethylsulfoxide, sometimes mixed with polar protic solvents like water or C1-C5 alkanols, and ethers such as tetrahydrofuran. Reaction temperatures range from 0°C to reflux, with an optimal temperature around 20°C for key steps.Isolation and Purification:
After completion, the product is filtered, washed, and dried under vacuum at 50°C for about 24 hours to obtain high-purity intermediates.
Improved Synthesis of Biopterin via Neopterin Derivative
A classical synthetic route involves the improved synthesis of L-neopterin as a precursor, which is then converted to biopterin.
This method yields biopterin in pure crystalline form without requiring chromatographic purification, enhancing scalability and cost-effectiveness.
The process ensures unambiguous stereochemistry, producing the L-erythro-1,2-dihydroxypropyl side chain characteristic of natural biopterin.
Hydrolysis and Hydrogenation to Obtain Biopterin and Its Reduced Forms
Advanced methods focus on the hydrolysis of diacetylbiopterin to biopterin, followed by catalytic hydrogenation to generate tetrahydrobiopterin (sapropterin), a pharmacologically active form.
Hydrolysis under Biphasic Conditions:
Diacetylbiopterin is hydrolyzed under basic conditions (pH ~10-12.5) in a biphasic mixture of aqueous and organic solvents. This step produces biopterin in high yield (~82%) and purity (~92%).Hydrogenation:
The biopterin aqueous phase is subjected to platinum-catalyzed hydrogenation (using platinum black or platinum oxide) to reduce the pyrazine ring, yielding (6R)-sapropterin with high diastereoselectivity (>8:1) and yield (>80%).One-Pot Hydrolysis-Hydrogenation:
The hydrolysis and hydrogenation steps can be combined into a one-pot reaction, improving efficiency and reducing laborious work-up procedures.Purification:
Post-hydrogenation, the mixture can be acidified and filtered to isolate sapropterin dihydrochloride with high stereochemical purity.
Table Summarizing Key Preparation Parameters
Step | Conditions/Details | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Dithioacetal formation | L-rhamnose + 1,3-propanedithiol, 37% HCl, 40°C, 16h | 95 | N/A | Vacuum drying; off-white solid |
Acetylated phenylhydrazone | Phenylhydrazine then acetic anhydride | N/A | N/A | Intermediate for condensation |
Condensation & oxidation | 6-hydroxy-2,4,5-triaminopyrimidine, ~20°C | N/A | N/A | No isolation of adduct; direct oxidation |
Hydrolysis of diacetylbiopterin | Biphasic aqueous/organic, pH 10-12.5, ~20-25°C | ~82 | ~92 | Improved over prior methods |
Hydrogenation | Pt catalyst, alkaline aqueous phase, ~20-25°C | >80 | High | High 6R:6S diastereoselectivity; one-pot possible |
Final acidification & recrystallization | Acidification with HCl, filtration, drying | ~90 | High | Yields pure sapropterin dihydrochloride |
Analyse Chemischer Reaktionen
Arten von Reaktionen: D-threo-Biopterin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Pterinderivate zu bilden.
Substitution: Substitutionsreaktionen können den Pteridinring modifizieren, um verschiedene Derivate zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach der gewünschten Substitution, beinhalten aber häufig saure oder basische Katalysatoren.
Hauptprodukte, die gebildet werden:
Oxidation: Erzeugt oxidierte Pterinderivate.
Reduktion: Bildet Tetrahydrobiopterin.
Substitution: Liefert verschiedene substituierte Pterine.
Wissenschaftliche Forschungsanwendungen
D-threo-Biopterin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Reagenz in Chemilumineszenz-Assays verwendet, um die Luminol-Chemilumineszenz zu verstärken.
Wirkmechanismus
D-threo-Biopterin übt seine Wirkungen aus, indem es als Cofaktor in verschiedenen enzymatischen Reaktionen wirkt. Es ist an der Biosynthese von Neurotransmittern beteiligt, indem es als Cofaktor für Enzyme wie Phenylalaninhydroxylase, Tyrosinhydroxylase und Tryptophanhydroxylase dient . Diese Enzyme katalysieren Schlüsselreaktionen bei der Synthese von Dopamin, Serotonin, Noradrenalin und Adrenalin .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that derivatives of pteridine compounds exhibit antimicrobial properties. Specifically, 2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one has been studied for its activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound shows promise as an anticancer agent. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. It has been investigated for its role in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the formation of amyloid plaques .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pteridine reductase, which is crucial in the salvage pathway of folate metabolism in protozoan parasites like Trypanosoma brucei. This inhibition could lead to therapeutic strategies against diseases such as African sleeping sickness .
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of amino and hydroxyl groups enhances its solubility and interaction with biological targets, facilitating better absorption and efficacy in therapeutic applications .
Case Studies
Wirkmechanismus
D-threo-Biopterin exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the biosynthesis of neurotransmitters by serving as a cofactor for enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes catalyze key reactions in the synthesis of dopamine, serotonin, norepinephrine, and epinephrine .
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
Comparison with Structurally Related Compounds
7,8-Dihydrobiopterin
Structure: 2-amino-6-(1,2-dihydroxypropyl)-7,8-dihydro-1H-pteridin-4-one. This compound is a partially reduced form of biopterin, lacking the full saturation of the 5,6,7,8-tetrahydro state . Key Differences:
- Redox State : 7,8-Dihydrobiopterin is an intermediate in the BH4 regeneration pathway, whereas BH4 is the fully reduced, bioactive form .
Property | BH4 | 7,8-Dihydrobiopterin |
---|---|---|
Oxidation State | Fully reduced (5,6,7,8-tetrahydro) | Partially reduced (7,8-dihydro) |
Cofactor Activity | Yes (PAH, TH, TPH) | No |
Molecular Weight | 237.218 g/mol | 235.20 g/mol (estimated) |
Sapropterin Dihydrochloride
Structure : The dihydrochloride salt of (6R)-BH4, with the formula C₉H₁₅N₅O₃·2HCl .
Key Differences :
- Bioavailability : Sapropterin is a synthetic, stabilized form of BH4 used clinically to treat phenylketonuria (PKU), enhancing PAH activity in patients with residual enzyme function .
- Thermal Stability : Unlike BH4, sapropterin’s salt form improves solubility and shelf-life, critical for pharmaceutical applications .
Property | BH4 | Sapropterin Dihydrochloride |
---|---|---|
Form | Free base | Dihydrochloride salt |
Clinical Use | Experimental | Approved for PKU |
Storage | -20°C (free base) | -20°C (salt form) |
Primapterin (7-Substituted Biopterin Analogue)
Structure : A structural isomer with modifications at the pteridine core.
Key Differences :
- Function : Primapterin is a urinary metabolite identified in patients with primapterinuria, lacking cofactor activity due to altered substituent positioning .
Structural and Functional Insights from Research
Stereochemical Specificity
The (6R) configuration of BH4 and the (1R,2S) dihydroxypropyl side chain are essential for binding to hydroxylase enzymes. Alterations in stereochemistry (e.g., 1S,2R) abolish cofactor activity .
In Vitro vs. In Vivo Efficacy
Biologische Aktivität
2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one, also known as D-threo-Biopterin, is a pteridine derivative that plays a crucial role in various biological processes, particularly in the biosynthesis of neurotransmitters. This compound is a cofactor for several enzymes involved in the metabolism of amino acids and the production of neurotransmitters such as dopamine and serotonin.
- Molecular Formula : C9H11N5O3
- Molar Mass : 237.22 g/mol
- CAS Number : 36183-24-1
- Melting Point : >210°C (decomposes)
The compound exhibits significant stability under physiological conditions but can undergo oxidation under certain circumstances, leading to the formation of various metabolites.
D-threo-Biopterin functions primarily as a cofactor for:
- Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.
- Tyrosine hydroxylase : Converts tyrosine to L-DOPA.
- Tryptophan hydroxylase : Converts tryptophan to serotonin.
These enzymatic reactions are essential for the synthesis of neurotransmitters, which are critical for normal brain function and mood regulation.
Neurotransmitter Synthesis
Research indicates that D-threo-Biopterin is vital for the biosynthesis of neurotransmitters. A deficiency in this compound can lead to disorders associated with neurotransmitter imbalances, such as depression and schizophrenia. Studies have shown that supplementation with biopterin can enhance dopamine and serotonin levels in animal models, suggesting its therapeutic potential in mood disorders .
Cytotoxic Effects
In vitro studies have reported that 6-biopterin, an oxidation product of D-threo-Biopterin, exhibits cytotoxicity towards human melanocytes. This effect is attributed to oxidative stress induced by the compound, highlighting the dual nature of biopterins in cellular environments .
Antioxidant Properties
D-threo-Biopterin also possesses antioxidant properties, which may contribute to its protective effects against oxidative damage in neuronal cells. It has been suggested that this compound can scavenge free radicals and reduce oxidative stress, potentially mitigating neurodegenerative processes .
Case Study 1: Role in Neurotransmitter Regulation
A study conducted on animal models demonstrated that administration of D-threo-Biopterin significantly increased levels of dopamine and serotonin in the brain. The study indicated improvements in mood and cognitive function, supporting its potential use as a therapeutic agent for mood disorders .
Case Study 2: Cytotoxicity in Melanocytes
In vitro experiments showed that 6-biopterin induced apoptosis in human melanocytes through oxidative stress mechanisms. This finding raises concerns about the safety profile of biopterins when used in therapeutic contexts involving skin cells .
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H11N5O3 |
Molar Mass | 237.22 g/mol |
Melting Point | >210°C (dec.) |
CAS Number | 36183-24-1 |
Biological Activity | Effect |
---|---|
Neurotransmitter Synthesis | Increases dopamine and serotonin levels |
Cytotoxicity | Induces apoptosis in melanocytes |
Antioxidant Activity | Scavenges free radicals |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves condensation reactions between dihydroxypropyl precursors and pteridinone derivatives under controlled pH (6.5–7.5) and temperature (60–80°C). For example, ammonium acetate buffer systems (pH 6.5) are effective for stabilizing intermediates . Purification often employs reverse-phase HPLC or recrystallization using ethanol/water mixtures. Purity validation requires LC-MS (mass accuracy <5 ppm) and ¹H/¹³C NMR (δ 8.2–8.5 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 254.1142). ¹H NMR identifies the dihydroxypropyl moiety (δ 3.8–4.2 ppm, multiplet) and aromatic pteridinone protons (δ 8.3–8.6 ppm). X-ray crystallography resolves stereochemistry, particularly for the (1S,2R)-dihydroxypropyl configuration .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized pteridinone derivatives) are identified via tandem MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, oxygen tension). Standardize assays using isogenic cell lines and hypoxia chambers (1–5% O₂). Validate activity via orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability). Cross-reference results with databases like ChEMBL .
Q. How can the environmental fate of this compound be modeled in aquatic ecosystems?
- Methodological Answer : Use OECD 308 guidelines to study biodegradation in sediment/water systems. Measure half-life (t₁/₂) via LC-MS/MS and assess bioaccumulation potential using log Kow (predicted via COSMOtherm). Incorporate QSAR models to predict toxicity to Daphnia magna .
Q. What computational approaches predict the compound’s binding affinity to enzymatic targets (e.g., dihydrofolate reductase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 1RA2). Validate using free-energy perturbation (FEP) or MM-GBSA. Compare predicted ΔG values (<-8 kcal/mol) with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can researchers differentiate between tautomeric forms of the pteridinone core in solution?
- Methodological Answer : Use variable-temperature ¹H NMR (25–60°C) to observe tautomer equilibria. Complement with DFT calculations (B3LYP/6-311+G**) to model energy barriers. IR spectroscopy (1650–1700 cm⁻¹) identifies carbonyl vs. enol forms .
Q. Data Contradiction and Validation
Q. How should conflicting data on the compound’s solubility be reconciled?
- Methodological Answer : Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification (λmax 280 nm). Compare with EPI Suite predictions and address discrepancies via controlled crystallization studies (e.g., polymorph screening) .
Q. What protocols validate the compound’s role in modulating redox pathways without off-target effects?
- Methodological Answer : Use siRNA knockdown of suspected targets (e.g., Nrf2) in HEK293T cells. Monitor ROS levels via DCFDA fluorescence and validate with CRISPR-Cas9 knockout models. Cross-check with proteomics (LC-MS/MS) to identify non-specific binding .
Q. Experimental Design
Q. How to design a dose-response study for this compound in in vivo models?
- Methodological Answer : Use a log-scale dosing regimen (0.1–100 mg/kg) in Sprague-Dawley rats (n=6/group). Collect plasma at t = 0, 1, 4, 24 h for PK analysis (AUC₀–₂₄). Include positive controls (e.g., methotrexate) and assess toxicity via ALT/AST levels .
Eigenschaften
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36183-24-1, 22150-76-1 | |
Record name | (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.